molecular formula C17H14BrN3O B5825035 N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine

Cat. No.: B5825035
M. Wt: 356.2 g/mol
InChI Key: HCKMZOBPCAVAQG-RGVLZGJSSA-N
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Description

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 8-aminoquinoline. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-8-amine: A precursor in the synthesis of various quinoline derivatives.

    7-chloroquinoline derivatives: Compounds with similar biological activities.

Uniqueness

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine stands out due to its unique combination of a bromine atom and a methoxy group, which enhances its biological activity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-22-16-8-7-12(10-14(16)18)11-20-21-15-6-2-4-13-5-3-9-19-17(13)15/h2-11,21H,1H3/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMZOBPCAVAQG-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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